molecular formula C5H6BrN3O2 B6597980 3-bromo-1,5-dimethyl-4-nitro-1H-pyrazole CAS No. 89607-17-0

3-bromo-1,5-dimethyl-4-nitro-1H-pyrazole

Cat. No. B6597980
CAS RN: 89607-17-0
M. Wt: 220.02 g/mol
InChI Key: RTXKNQIPFOHRQE-UHFFFAOYSA-N
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Description

“3-bromo-1,5-dimethyl-4-nitro-1H-pyrazole” is a chemical compound that belongs to the pyrazole family . Pyrazoles are characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A new approach to the synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was developed based on condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis .


Molecular Structure Analysis

The molecular structure of a similar compound, “4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid”, has been studied . The crystal structure was found to be monoclinic, with a = 7.177 (2) Å, b = 10.999 (3) Å, c = 10.414 (3) Å, β = 100.145(11)° .


Chemical Reactions Analysis

Pyrazoles have been found to react with acrolein to give 3-(1H-pyrazol-1-yl) propionaldehydes in fairly high yields.


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “4-Bromo-3,5-dimethyl-1H-pyrazole”, include a clear melt at 117-124°C . The molecular weight of “1H-Pyrazole, 4-bromo-” is 146.973 .

Scientific Research Applications

Medicinal Chemistry

Pyrazoles have a wide range of applications in medicinal chemistry . They are used as scaffolds in the synthesis of bioactive chemicals . The pyrazole moiety has many pharmacological functions .

Drug Discovery

In the field of drug discovery , pyrazoles are frequently used due to their diverse and valuable synthetical, biological, and photophysical properties . They are used in the synthesis of various pharmaceutical and biologically active compounds .

Agrochemistry

Pyrazoles are also used in agrochemistry . For example, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide, a pyrazole derivative, is produced as an insecticidal compound .

Coordination Chemistry

In coordination chemistry , pyrazoles are used due to their ability to act as ligands . They can form complexes with various metal ions .

Organometallic Chemistry

Pyrazoles are also used in organometallic chemistry . They can form organometallic compounds, which have applications in various fields such as catalysis .

Material Science

In material science , pyrazole-containing compounds are used due to their proven applicability and versatility as synthetic intermediates . They are used in the preparation of relevant chemicals .

Industrial Applications

Pyrazoles have industrial applications as well. They are used in the synthesis of various industrially crucial chemicals .

Inhibitors

The 4-substituted pyrazoles, including “3-bromo-1,5-dimethyl-4-nitro-1H-pyrazole”, have been shown to act as inhibitors of liver alcohol dehydrogenase .

Safety and Hazards

The safety data sheet for a similar compound, “4-Bromo-1,3-dimethyl-1H-pyrazole”, indicates that it is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

3-bromo-1,5-dimethyl-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-3-4(9(10)11)5(6)7-8(3)2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXKNQIPFOHRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389130
Record name 1H-Pyrazole, 3-bromo-1,5-dimethyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole, 3-bromo-1,5-dimethyl-4-nitro-

CAS RN

89607-17-0
Record name 1H-Pyrazole, 3-bromo-1,5-dimethyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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